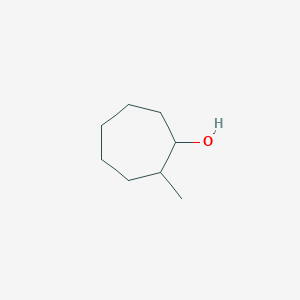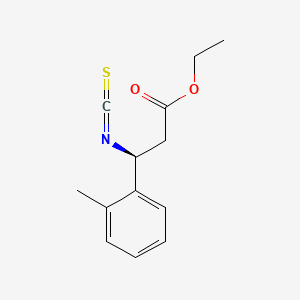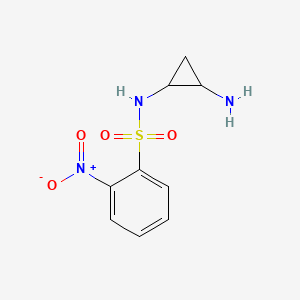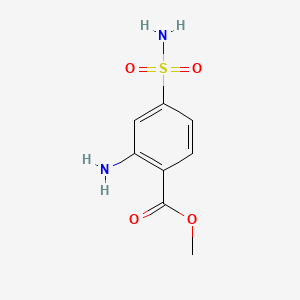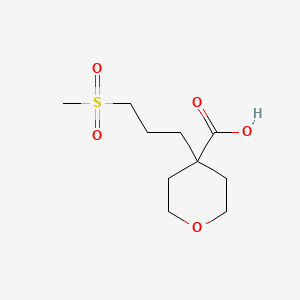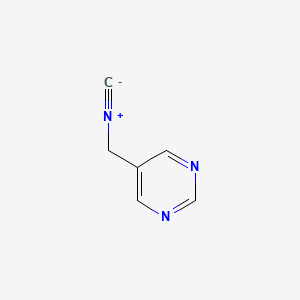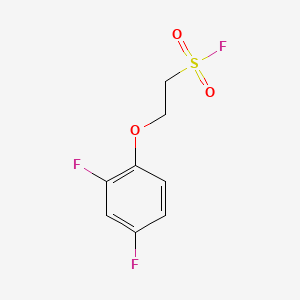
4-Butoxybutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxybutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly known for its role in the synthesis of sulfonamides and other sulfur-containing compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybutane-1-sulfonyl chloride typically involves the reaction of 4-butoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
4-Butoxybutane-1-sulfonic acid+SOCl2→4-Butoxybutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of N-chloroamides as dual-function reagents for oxidative chlorination is also explored in continuous flow systems .
化学反应分析
Types of Reactions
4-Butoxybutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the sulfonyl chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Oxidation and Reduction: While less common, the sulfonyl chloride group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Anhydrous solvents like dichloromethane or chloroform are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts like pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
科学研究应用
4-Butoxybutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Sulfonyl chlorides are used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is used in the synthesis of sulfonamide drugs, which have antibacterial properties.
作用机制
The mechanism of action of 4-Butoxybutane-1-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.
相似化合物的比较
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
4-Butoxybutane-1-sulfonyl chloride is unique due to its butoxy substituent, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides. This makes it particularly useful in applications where specific reactivity or solubility characteristics are desired .
属性
分子式 |
C8H17ClO3S |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
4-butoxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-3-6-12-7-4-5-8-13(9,10)11/h2-8H2,1H3 |
InChI 键 |
GCIDLDMVWKKZIZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


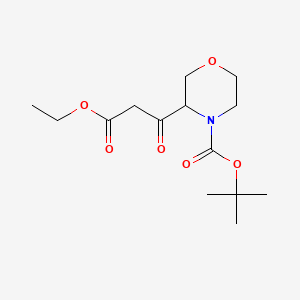
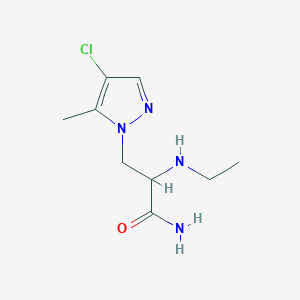
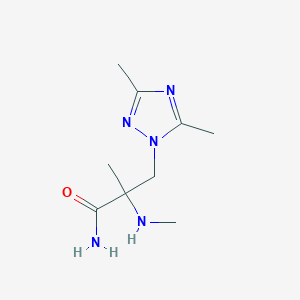
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
